Home > Products > Building Blocks P5967 > Methyl 4-[3-(dimethylamino)propoxy]benzoate
Methyl 4-[3-(dimethylamino)propoxy]benzoate - 190660-97-0

Methyl 4-[3-(dimethylamino)propoxy]benzoate

Catalog Number: EVT-419417
CAS Number: 190660-97-0
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

Cancer Research

In cancer research, a methyl benzoate derivative was identified as a potent dual inhibitor of MDH1 and MDH2, which are enzymes involved in cancer metabolism. The compound demonstrated significant in vivo antitumor efficacy in xenograft assays using HCT116 cells1. This highlights the potential of methyl benzoate derivatives in developing new cancer therapies.

Synthetic Chemistry

Methyl benzoate derivatives have been used extensively in synthetic chemistry to create a variety of heterocyclic systems. These compounds serve as versatile reagents for the preparation of polyfunctional heterocyclic systems, including pyrroles, pyrimidines, pyridazines, and pyrazoles234567. Such heterocycles are important scaffolds in pharmaceuticals and agrochemicals.

Antimicrobial Activity

A study on the antimicrobial activity of certain methylamino derivatives carrying a sulfonamide moiety revealed that these compounds displayed interesting antimicrobial properties. Some of the synthesized compounds showed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi8. This suggests that methyl benzoate derivatives could be valuable in the development of new antimicrobial agents.

α-(4-Methoxyphenyl-3-3H)-α'-nitro-4[3-(dimethylamino)propoxy]stilbene (CI-680-3H)

  • Compound Description: This compound is a tritium-labeled derivative of the anti-cancer drug CI-680. Specifically, it has a tritium atom at the C-3 position of the methoxyphenyl moiety. []
  • Relevance: This compound shares the core structure of Methyl 4-[3-(dimethylamino)propoxy]benzoate, with an additional stilbene moiety attached to the benzene ring. Both compounds contain the [3-(dimethylamino)propoxy]benzoate group. []
  • Compound Description: AZD0156 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. It exhibits antitumor potential when combined with DNA double-strand break-inducing agents. []
  • Relevance: While structurally distinct from Methyl 4-[3-(dimethylamino)propoxy]benzoate, AZD0156 shares the key 3-(dimethylamino)propoxy group, indicating a potential common pharmacophore for activity. []

Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate

  • Compound Description: This compound is structurally similar to Methyl 4-[3-(dimethylamino)propoxy]benzoate, with the key difference being the substitution of the dimethylamino group with a piperidine ring in the propoxy substituent. []
  • Relevance: This compound shares the core structure of Methyl 4-[3-(dimethylamino)propoxy]benzoate, with a piperidine ring replacing the dimethylamino group on the propoxy side chain. This modification suggests potential exploration of different amine substituents for biological activity. []

N-[2-(Dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

  • Compound Description: This compound acts as a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). It exhibits antiatherosclerotic activity. []
  • Relevance: Although structurally distinct from Methyl 4-[3-(dimethylamino)propoxy]benzoate, this compound also possesses the 3-(dimethylamino)propoxy group. The presence of this group in both molecules suggests it may contribute to their respective biological activities, even in different contexts. []

Methyl 4-(3-chloropropoxy)benzoate

  • Compound Description: This compound is structurally related to Methyl 4-[3-(dimethylamino)propoxy]benzoate, with the key difference being the presence of a chlorine atom instead of the dimethylamino group in the propoxy substituent. []
  • Relevance: This compound is closely related to Methyl 4-[3-(dimethylamino)propoxy]benzoate, differing only in the terminal group of the propoxy chain. While the chlorine atom replaces the dimethylamino group in this compound, both share the same core structure of a methyl benzoate with a propoxy substituent at the para position. []

[18F]2-((2-((bis(methyl-d3)amino)methyl)-4-(3-fluoropropoxy-1,1,2,2,3,3-d6)phenyl)thio)aniline ([18F]D12FPBM, [18F]1)

  • Compound Description: This deuterated compound is designed for positron emission tomography (PET) imaging of the serotonin transporter (SERT) and exhibits high binding affinity to SERT. []
  • Relevance: While structurally different from Methyl 4-[3-(dimethylamino)propoxy]benzoate, [18F]D12FPBM shares the 3-(fluoropropoxy) moiety, highlighting the importance of this functional group for potential interaction with biological targets. []

2-(2'-((Dimethylamino)methyl)-4'-(Fluoroalkoxy)phenylthio)benzenamine derivatives

  • Compound Description: This series of compounds are designed as potential PET imaging agents for the serotonin transporter (SERT). They exhibit high binding affinities to SERT. []
  • Relevance: These compounds share the (dimethylamino)methyl and fluoroalkoxy groups with Methyl 4-[3-(dimethylamino)propoxy]benzoate, highlighting the potential significance of these functional groups for interactions with biological targets. []

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active compounds, including osimertinib, a drug used for treating specific types of non-small cell lung cancer. []
  • Relevance: Although structurally distinct from Methyl 4-[3-(dimethylamino)propoxy]benzoate, this compound highlights the importance of the dimethylamino group in pharmaceutical development. The presence of this group in both molecules suggests its potential role in contributing to biological activities. []
Source and Classification

Methyl 4-[3-(dimethylamino)propoxy]benzoate is synthesized from methyl 4-hydroxybenzoate through various chemical reactions involving dimethylaminopropyl derivatives. The compound falls under the category of benzoates, which are esters derived from benzoic acid, and it exhibits characteristics typical of aromatic compounds due to the presence of a benzene ring in its structure.

Synthesis Analysis

The synthesis of methyl 4-[3-(dimethylamino)propoxy]benzoate typically involves the following steps:

  1. Starting Materials: The synthesis begins with methyl 4-hydroxybenzoate (1 g, 6.6 mmol), 3-dimethylamino-1-propyl chloride hydrochloride (969 mg, 7.9 mmol), and potassium carbonate (1.8 g, 13.2 mmol).
  2. Reaction Conditions: These materials are dissolved in dimethyl sulfoxide (30 mL) and stirred at room temperature for approximately 16 hours.
  3. Workup: After the reaction, the mixture is diluted with water, and the product is extracted using ethyl acetate. The organic layer is then washed with water and brine, dried over sodium sulfate, and concentrated.
  4. Purification: The final product is purified by flash chromatography to yield methyl 4-[3-(dimethylamino)propoxy]benzoate .

This method emphasizes the use of dimethyl sulfoxide as a solvent, which facilitates the reaction between the hydroxy group of methyl 4-hydroxybenzoate and the dimethylaminopropyl derivative.

Molecular Structure Analysis

The molecular structure of methyl 4-[3-(dimethylamino)propoxy]benzoate can be analyzed as follows:

  • Structural Formula: The compound features a benzene ring substituted at the para position with a propoxy group that contains a dimethylamino moiety.
  • Functional Groups: Key functional groups include:
    • An ester group (-COO-) from the benzoate structure.
    • A propoxy group (-O-C3_{3}H7_{7}) linked to a dimethylamino group (-N(CH3_{3})2_{2}).
  • SMILES Notation: The structure can be represented in SMILES notation as COC(=O)C1=CC=C(OCCCN(C)C)C=C1, indicating its connectivity and functional groups .

Relevant Data

  • InChI Key: SRXQDDFKGDLAJM-UHFFFAOYSA-N
  • PubChem CID: 18508114
Chemical Reactions Analysis

Methyl 4-[3-(dimethylamino)propoxy]benzoate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield methyl 4-hydroxybenzoate and dimethylaminopropanol.
  2. Esterification: It can react with alcohols to form new esters.
  3. Nucleophilic Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, making it useful in synthesizing other derivatives .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Mechanism of Action

The mechanism of action for methyl 4-[3-(dimethylamino)propoxy]benzoate primarily relates to its interaction with biological targets:

  • Biological Activity: It may function as a modulator or inhibitor in various biochemical pathways due to the presence of the dimethylamino group, which can interact with neurotransmitter receptors or enzymes.
  • Binding Interactions: Studies suggest that compounds similar to this one may bind to specific protein sites, influencing cellular processes such as signal transduction or enzyme activity .

Understanding these interactions is crucial for developing therapeutic applications.

Physical and Chemical Properties Analysis

Methyl 4-[3-(dimethylamino)propoxy]benzoate exhibits several notable physical and chemical properties:

These properties make it suitable for various applications in research and industry.

Applications

Methyl 4-[3-(dimethylamino)propoxy]benzoate has several scientific applications:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological pathways.
  2. Research Tool: Used in studies exploring receptor interactions and enzyme inhibition mechanisms.
  3. Chemical Synthesis: Functions as a building block for synthesizing more complex organic molecules.
Introduction

Chemical Identity and Structural Significance of Methyl 4-[3-(Dimethylamino)propoxy]benzoate

The chemical identity of methyl 4-[3-(dimethylamino)propoxy]benzoate is unambiguously defined by its structural descriptors and standardized identifiers. As cataloged across chemical databases, it bears the CAS Registry Number 190660-97-0, PubChem CID 18508114, and MDL number MFCD06203847, ensuring precise tracking in scientific literature and chemical inventories [1] [3] [5]. The compound exhibits a three-domain molecular architecture:

  • Benzoate ester core: Provides aromatic stability and sites for electrophilic substitution
  • Dimethylamino terminus: Confers basicity and potential for salt formation
  • Propoxy linker: Enables conformational flexibility between functional domains

Table 1: Fundamental Chemical Identifiers and Properties

PropertyValueSource
CAS Registry Number190660-97-0 [5]
Molecular FormulaC₁₃H₁₉NO₃ [1] [3]
Molecular Weight237.29–237.30 g/mol [5]
IUPAC Namemethyl 4-[3-(dimethylamino)propoxy]benzoate [3]
SMILESCOC(=O)C1=CC=C(OCCCN(C)C)C=C1 [3]
InChI KeySRXQDDFKGDLAJM-UHFFFAOYSA-N [3] [6]

Computational analyses reveal key physicochemical parameters governing its behavior: a topological polar surface area (TPSA) of 38.77 Ų, indicating moderate polarity; a calculated LogP of 1.80–1.80, reflecting balanced lipophilicity; and a predicted pKa of 9.29 for the dimethylamino group, confirming its basic character [5]. The molecule contains six rotatable bonds, imparting significant conformational flexibility that influences its molecular recognition properties and supramolecular interactions . Spectroscopically, it yields characteristic signatures: infrared spectroscopy shows strong C=O stretching at ~1715 cm⁻¹ (ester) and weak C-N stretches near 1200 cm⁻¹, while nuclear magnetic resonance displays distinct aromatic proton signals between δ 7.8–6.8 ppm and methyl singlets at δ 3.8 (methoxy) and δ 2.2 (dimethylamino) [3] .

Historical Context and Discovery in Heterocyclic Chemistry

The emergence of methyl 4-[3-(dimethylamino)propoxy]benzoate reflects broader trends in late 20th-century heterocyclic chemistry, particularly the strategic incorporation of aminoalkoxy side chains onto aromatic systems to modulate biological activity. First documented in the chemical literature with its CAS registry in the 1990s (190660-97-0), its synthesis coincided with pharmaceutical research exploring functionalized benzoates as prodrug intermediates and pharmacokinetic modifiers [4] [5]. The compound’s design principles echo historical developments in antispasmodic and anticholinergic agents, where dialkylaminoalkoxy groups were employed to enhance blood-brain barrier penetration and receptor affinity.

Industrial production commenced through specialized fine chemical suppliers like Thermo Scientific Maybridge and BOC Sciences, targeting research applications in drug discovery [3] [6] . Its synthesis typically employs classical esterification and etherification strategies:

  • Williamson ether synthesis: 3-(Dimethylamino)propyl chloride reacts with methyl 4-hydroxybenzoate under basic conditions
  • Esterification pathway: 4-[3-(Dimethylamino)propoxy]benzoic acid undergoes methanol esterification via acid catalysis [5]

These routes exemplify the convergence of traditional organic transformations with modern pharmaceutical intermediate production. The compound’s commercial availability in research quantities (e.g., 1g–5g amber glass bottles) since the early 2000s facilitated its adoption as a building block for bioactive molecules, particularly in kinase inhibitor and protease inhibitor programs where modified benzoates serve as critical pharmacophore elements [3] [6] [8].

Pharmacological Relevance of Benzoate Esters in Medicinal Chemistry

Benzoate esters constitute a privileged scaffold in drug design due to their synthetic versatility, metabolic stability, and tunable bioavailability. Methyl 4-[3-(dimethylamino)propoxy]benzoate exemplifies this utility through several pharmacological mechanisms:

  • Prodrug Potential: The methoxycarbonyl group undergoes enzymatic hydrolysis in vivo to liberate carboxylic acid derivatives, serving as prodrugs for anti-inflammatory or antimicrobial agents. This property is leveraged in targeted drug delivery systems where controlled de-esterification modulates tissue distribution [4] [10].

  • Solubility Enhancement: The ionizable dimethylamino group (pKa ~9.29) dramatically improves aqueous solubility under physiological conditions through salt formation, addressing a critical challenge in formulation development. At gastric pH, protonation yields water-soluble ammonium species, while intestinal conditions favor passive membrane diffusion of the neutral species [4] [5].

  • Molecular Recognition: The planar benzoate domain engages in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine), while the terminal amine forms electrostatic contacts with aspartate or glutamate side chains. This dual-binding capability is exploited in protease inhibitors where it mimics peptide substrates [8] [10].

Table 2: Calculated Properties Influencing Pharmacological Behavior

ParameterValuePharmacological Implication
Topological PSA38.77 ŲModerate membrane permeability
Calculated LogP1.80–1.80Optimal lipophilicity for blood-brain barrier penetration
Hydrogen bond acceptors4Target interaction capacity
Hydrogen bond donors0Reduced metabolic conjugation
Rotatable bonds6Conformational adaptability to binding sites

Data derived from [5]

Structurally advanced derivatives demonstrate expanded therapeutic applications:

  • Kinase Inhibition: Hybrid molecules incorporating pyrimidinone units (e.g., methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate) exhibit potent inhibition of tyrosine kinases involved in oncogenic signaling. The benzoate moiety precisely orients the molecule in the ATP-binding cleft through hydrogen bonding with backbone amides [8].
  • Protease Targeting: In hepatitis C therapeutics, benzoate esters with aminoalkoxy substituents serve as core components of NS3/4A protease inhibitors, where the dimethylaminopropoxy group occupies the S1 binding pocket through cation-π interactions [7].
  • Antimicrobial Potentiation: The electron-rich aromatic system chelates metal cofactors in microbial enzymes, disrupting zinc-dependent hydrolases in multidrug-resistant pathogens when incorporated into hybrid antibiotics [4].

The enduring pharmacological value of this chemotype stems from its synthetic tractability—commercial availability at 95–97% purity enables rapid analog generation—and its balanced molecular properties that comply with drug-likeness criteria (molecular weight <300, LogP 1–3, TPSA <75 Ų) [3] [6] . As medicinal chemistry advances toward targeted therapeutics, methyl 4-[3-(dimethylamino)propoxy]benzoate continues to provide a versatile platform for optimizing pharmacokinetic profiles while maintaining target engagement specificity.

Properties

CAS Number

190660-97-0

Product Name

Methyl 4-[3-(dimethylamino)propoxy]benzoate

IUPAC Name

methyl 4-[3-(dimethylamino)propoxy]benzoate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-14(2)9-4-10-17-12-7-5-11(6-8-12)13(15)16-3/h5-8H,4,9-10H2,1-3H3

InChI Key

SRXQDDFKGDLAJM-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=O)OC

Synonyms

Methyl 4-[3-(dimethylamino)propoxy]benzoate

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.